molecular formula C22H15Br B2699578 2-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene CAS No. 861212-66-0

2-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene

Cat. No.: B2699578
CAS No.: 861212-66-0
M. Wt: 359.266
InChI Key: KWCQSYNZPAMUOW-UHFFFAOYSA-N
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Description

2-(4’-Bromo-[1,1’-biphenyl]-4-yl)naphthalene is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a bromine atom attached to the biphenyl structure, which is further connected to a naphthalene moiety. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4’-Bromo-[1,1’-biphenyl]-4-yl)naphthalene typically involves the bromination of biphenyl compounds followed by coupling reactions with naphthalene derivatives. One common method includes the use of bromine or N-bromosuccinimide (NBS) as brominating agents under controlled conditions to introduce the bromine atom into the biphenyl structure. The brominated biphenyl is then subjected to a Suzuki coupling reaction with a naphthalene boronic acid derivative in the presence of a palladium catalyst to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4’-Bromo-[1,1’-biphenyl]-4-yl)naphthalene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atom in the biphenyl structure can be substituted by other electrophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Bromination: Bromine or

Properties

IUPAC Name

2-[4-(4-bromophenyl)phenyl]naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Br/c23-22-13-11-18(12-14-22)17-5-7-19(8-6-17)21-10-9-16-3-1-2-4-20(16)15-21/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCQSYNZPAMUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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